molecular formula C15H12F3NO B287762 N-(2-methylphenyl)-3-(trifluoromethyl)benzamide

N-(2-methylphenyl)-3-(trifluoromethyl)benzamide

Cat. No. B287762
M. Wt: 279.26 g/mol
InChI Key: RBPBKPHHGCKBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-3-(trifluoromethyl)benzamide, commonly known as MTFB, is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research due to its potential as a pharmacological tool in studying various biological processes.

Scientific Research Applications

MTFB has been found to have a wide range of scientific research applications. One of the primary uses of MTFB is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cellular signaling and are involved in a wide range of physiological processes. MTFB has been shown to selectively inhibit the signaling of certain GPCRs, making it a useful tool in studying their function.
MTFB has also been used in the study of pain pathways. It has been found to inhibit the activity of a specific type of ion channel that is involved in the transmission of pain signals. This makes MTFB a potential therapeutic agent for the treatment of chronic pain.

Mechanism of Action

MTFB acts as a selective antagonist of certain GPCRs. It binds to the receptor and prevents the binding of its endogenous ligand, thereby inhibiting its signaling activity. MTFB has also been found to inhibit the activity of certain ion channels, which further contributes to its pharmacological effects.
Biochemical and Physiological Effects
MTFB has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the release of certain neurotransmitters, including dopamine and norepinephrine. MTFB has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MTFB in lab experiments is its selectivity. It has been shown to selectively inhibit the activity of certain receptors and ion channels, making it a useful tool in studying their function. However, one of the limitations of using MTFB is its potential for off-target effects. It is important to carefully control for these effects in order to accurately interpret the results of experiments.

Future Directions

There are several future directions for research involving MTFB. One potential area of research is in the development of novel pain therapeutics. MTFB has been shown to be effective in inhibiting the activity of certain ion channels that are involved in pain signaling, making it a potential candidate for the development of new pain medications.
Another area of research is in the study of the role of GPCRs in various physiological processes. MTFB has been shown to selectively inhibit the activity of certain GPCRs, making it a useful tool in studying their function. Further research in this area could lead to a better understanding of the role of GPCRs in disease and the development of new therapeutic agents.
Conclusion
MTFB is a synthetic compound that has a wide range of scientific research applications. It has been shown to be effective in inhibiting the activity of certain GPCRs and ion channels, making it a useful tool in studying their function. While there are limitations to its use, MTFB has the potential to be a valuable pharmacological tool in the study of various biological processes.

Synthesis Methods

MTFB can be synthesized through a multi-step reaction process. The starting material for the synthesis is 2-methylbenzoic acid, which is converted into 2-methylbenzoyl chloride through the use of thionyl chloride. This intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a base to obtain MTFB.

properties

Product Name

N-(2-methylphenyl)-3-(trifluoromethyl)benzamide

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

N-(2-methylphenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H12F3NO/c1-10-5-2-3-8-13(10)19-14(20)11-6-4-7-12(9-11)15(16,17)18/h2-9H,1H3,(H,19,20)

InChI Key

RBPBKPHHGCKBLO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.